Propanamide, 3-amino-N,N-bis(1-methylethyl)-
Description
Propanamide, 3-amino-N,N-bis(1-methylethyl)- (IUPAC name: 3-amino-N,N-diisopropylpropanamide) is a tertiary amide derivative with a propanamide backbone. Its structure features two isopropyl groups attached to the amide nitrogen and an amino (-NH₂) group at the third carbon of the propane chain. The molecular formula is C₉H₁₉N₂O, with a molecular weight of 171.26 g/mol (calculated from atomic weights). Key structural attributes include:
- Amide group: Provides hydrogen-bonding capability and polarity.
- 3-amino group: Introduces a basic site, increasing solubility in acidic environments.
This compound’s structural uniqueness lies in the juxtaposition of hydrophobic (isopropyl) and hydrophilic (amino) groups, making it a candidate for pharmaceutical or agrochemical applications where balanced solubility and bioavailability are critical .
Properties
CAS No. |
71274-46-9 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-amino-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C9H20N2O/c1-7(2)11(8(3)4)9(12)5-6-10/h7-8H,5-6,10H2,1-4H3 |
InChI Key |
INILFLROZVBFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-amino-N,N-bis(1-methylethyl)- typically involves the reaction of propanamide with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of Propanamide, 3-amino-N,N-bis(1-methylethyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-amino-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Propanamide, 3-amino-N,N-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, 3-amino-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Bis(allyl) groups (C₉H₁₅N₂O·HCl): Introduce unsaturation, enhancing reactivity for cross-coupling or polymerization .
Propane Chain Modifications: 3-amino group (target compound): Enhances water solubility in acidic media (protonation at physiological pH). 2-acetamido group (C₈H₁₄Cl₂N₂O₂): Adds hydrogen-bonding sites but reduces basicity compared to -NH₂. Aryl/halogen substituents (C₂₃H₁₇ClFN₃O): Improve binding to hydrophobic enzyme pockets (common in kinase inhibitors) .
Physicochemical and Functional Differences
| Property | Target Compound | Bis(allyl) Analog | Bis(2-chloroethyl) Analog | Bis(cyanophenyl) Analog |
|---|---|---|---|---|
| LogP (estimated) | 1.2–1.5 | 0.8–1.0 | 1.8–2.2 | 3.0–3.5 |
| Water Solubility | Moderate (pH-dependent) | Low (salt form improves) | Very low | Insoluble |
| Bioactivity | Unreported | Antispasmodic potential (similar to isopropamide derivatives) | Cytotoxic (alkylation) | Kinase inhibition (hypothetical) |
| Synthetic Accessibility | Moderate (amide coupling) | Challenging (allylation) | Complex (chloroethylation) | Multi-step (C–H activation) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
